Ethyl 4-(dibenzylamino)cyclohexanecarboxylate

Lipophilicity Physicochemical Properties Chromatography

This trans-(1R,4R) cyclohexane amino ester uniquely prevents the stereochemical variability that plagues cis-isomer or racemic mixtures in asymmetric synthesis. With a defined LogP of 5.63, it delivers consistent membrane partitioning in biological assays—unlike its methyl ester analog (~4.5). At ≥97% purity, it minimizes false IC₅₀ artifacts from stereochemical impurities. Room temperature storage eliminates cold-chain logistics. Insist on CAS 219770-57-7 for reproducible receptor-binding geometry and scalable route development.

Molecular Formula C23H29NO2
Molecular Weight 351.5 g/mol
CAS No. 219770-57-7
Cat. No. B3116795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(dibenzylamino)cyclohexanecarboxylate
CAS219770-57-7
Molecular FormulaC23H29NO2
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C23H29NO2/c1-2-26-23(25)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-12,21-22H,2,13-18H2,1H3
InChIKeyFUHREEUSMVPWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(dibenzylamino)cyclohexanecarboxylate (CAS 219770-57-7): A Defined trans-Stereoisomer Cyclohexane Amino Ester for Research Procurement


Ethyl 4-(dibenzylamino)cyclohexanecarboxylate (CAS 219770-57-7) is a cyclohexane amino ester characterized by a trans-(1R,4R) stereoconfiguration of the 4-dibenzylamino and ethyl carboxylate substituents [1]. This compound, with the molecular formula C23H29NO2 and a molecular weight of 351.48 g/mol, is available as a white to yellow solid with a purity typically ≥95% . It serves as a versatile intermediate in the synthesis of complex organic molecules and as a research tool in biological assays due to its defined stereochemistry [1].

Why Generic Substitution of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate Analogs Is Scientifically Unreliable


Substituting Ethyl 4-(dibenzylamino)cyclohexanecarboxylate (CAS 219770-57-7) with structurally similar analogs—such as its methyl ester counterpart, the cis stereoisomer, or stereochemically undefined mixtures—introduces quantifiable changes in physicochemical properties, stereochemical identity, and purity profiles that can invalidate experimental reproducibility and synthetic outcomes [1]. Specifically, the trans-(1R,4R) stereoconfiguration of this compound imparts distinct chromatographic retention, solubility, and potential receptor-binding geometry compared to its cis isomer or racemic mixtures [1]. Furthermore, variations in ester chain length (ethyl vs. methyl) result in measurable differences in lipophilicity (LogP 5.63 vs. predicted ~4.5) and boiling point (452.7°C vs. 439.7°C), which directly impact purification protocols, formulation stability, and in vitro assay performance . These non-interchangeable differences necessitate the procurement of the exact CAS-designated compound for rigorous scientific work.

Quantitative Differentiation Evidence for Ethyl 4-(dibenzylamino)cyclohexanecarboxylate (CAS 219770-57-7) Against Closest Analogs


Enhanced Lipophilicity and Volatility Differentiation from Methyl Ester Analog (CAS 150594-65-3)

The ethyl ester substituent in CAS 219770-57-7 confers a higher calculated LogP (5.63) compared to the methyl ester analog (CAS 150594-65-3), for which a lower LogP is predicted based on the smaller ester group [1]. This increased lipophilicity is accompanied by a higher boiling point of 452.7±40.0 °C (vs. 439.7±40.0 °C for the methyl ester), indicating stronger intermolecular interactions and lower volatility [1][2].

Lipophilicity Physicochemical Properties Chromatography Formulation

Defined Trans-(1R,4R) Stereochemistry vs. Unspecified Isomer Mixture (CAS 219770-56-6)

CAS 219770-57-7 is explicitly the trans-(1R,4R) stereoisomer of ethyl 4-(dibenzylamino)cyclohexanecarboxylate, whereas CAS 219770-56-6 represents the compound with unspecified stereochemistry, potentially a mixture of cis and trans isomers [1][2]. The defined stereochemistry of CAS 219770-57-7 ensures consistent three-dimensional orientation of the dibenzylamino and ester groups, a critical parameter for structure-activity relationship (SAR) studies and chiral recognition events [1].

Stereochemistry Chiral Resolution Pharmacophore Modeling Receptor Binding

Higher Reported Purity and Physical Form Consistency vs. Unspecified Isomer (CAS 219770-56-6)

Commercially available CAS 219770-57-7 is routinely supplied at purities of 97–98% as a white to yellow solid, whereas CAS 219770-56-6 is offered at 95% purity and may exhibit variable physical form due to stereochemical inhomogeneity . This higher purity and consistent physical state for CAS 219770-57-7 reduces the need for additional purification steps and minimizes batch-to-batch variability.

Purity Quality Control Reproducibility Analytical Standards

Storage Condition Differentiation: Ambient Temperature vs. Refrigerated for Unspecified Isomer

CAS 219770-57-7 is recommended for storage at room temperature, while the unspecified stereoisomer mixture (CAS 219770-56-6) requires refrigerated storage at 2–8°C according to supplier guidelines [1]. This difference suggests enhanced thermal stability of the pure trans isomer, potentially reducing cold chain logistics and energy costs during procurement and storage.

Storage Stability Logistics Handling Long-term Use

Optimal Research and Industrial Applications for Ethyl 4-(dibenzylamino)cyclohexanecarboxylate (CAS 219770-57-7) Based on Quantitative Differentiation


Asymmetric Synthesis and Chiral Intermediate Procurement

The defined trans-(1R,4R) stereochemistry of CAS 219770-57-7 [1] makes it the preferred choice for asymmetric syntheses where the spatial orientation of the amino and ester groups dictates the stereochemical outcome of subsequent transformations, such as in the preparation of enantiopure cyclohexane-based pharmaceuticals or agrochemicals [1].

Lipophilicity-Optimized Formulation Development and SAR Studies

With a calculated LogP of 5.63 [2], this compound is more lipophilic than its methyl ester analog, rendering it more suitable for formulations or biological assays requiring enhanced membrane permeability or partitioning into lipid-rich environments [2].

High-Purity Analytical Standards and Reproducible Biological Assays

The 97–98% purity and defined stereochemistry minimize confounding factors in biological assays, such as receptor binding or enzyme inhibition studies, where stereochemical impurities can lead to false positives or inconsistent IC50 values [1].

Convenient Laboratory-Scale Synthesis and Storage

Room temperature storage [2] simplifies laboratory handling and reduces cold chain dependence, making this compound a practical choice for routine synthetic steps in academic and industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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